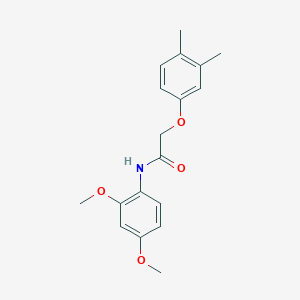
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C20H25NO4
- Molecular Weight : 343.42 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 223686-72-4
The compound features a phenylacetamide structure with methoxy and dimethyl substitutions that may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethoxy and dimethylphenoxy groups enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to:
- Inhibition or activation of biological pathways.
- Antimicrobial and anti-inflammatory effects.
- Potential anticancer properties due to the structural similarity with other bioactive compounds.
Anti-inflammatory Properties
Compounds with similar structures have shown promising anti-inflammatory effects. For instance, derivatives containing the phenoxy group have been associated with modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests that this compound may also exhibit such activities.
Anticancer Potential
Research into related compounds reveals that phenylacetamides can inhibit cancer cell proliferation. For example, studies have shown that certain derivatives possess cytotoxic effects against various tumor cell lines without significant toxicity in normal cells . This raises the possibility that this compound could be explored for anticancer applications.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-15(9-13(12)2)23-11-18(20)19-16-8-7-14(21-3)10-17(16)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQXGDOLYMCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













